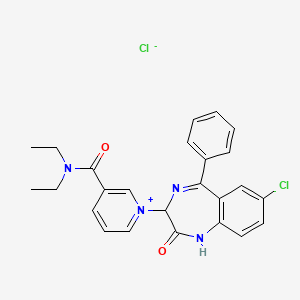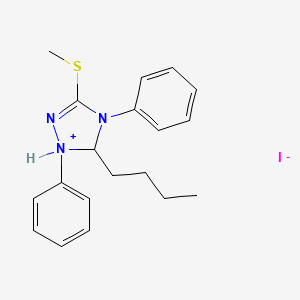
5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazole ring substituted with butyl, methylsulfanyl, and diphenyl groups. The presence of the iodide ion further adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The butyl, methylsulfanyl, and diphenyl groups are introduced through substitution reactions using corresponding alkyl halides and thiols.
Iodide Addition: The final step involves the addition of iodide ions to form the triazolium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to accelerate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazolium salts.
科学研究应用
5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
作用机制
The mechanism of action of 5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
5-Phenyl-1,2,4-triazole: A derivative with a phenyl group, similar in structure but lacking the butyl and methylsulfanyl groups.
3-Methylsulfanyl-1,2,4-triazole: Contains the methylsulfanyl group but differs in other substituents.
Uniqueness
5-Butyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its iodide salt form also enhances its solubility and reactivity compared to other triazole derivatives.
属性
CAS 编号 |
56734-93-1 |
|---|---|
分子式 |
C19H24IN3S |
分子量 |
453.4 g/mol |
IUPAC 名称 |
5-butyl-3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C19H23N3S.HI/c1-3-4-15-18-21(16-11-7-5-8-12-16)19(23-2)20-22(18)17-13-9-6-10-14-17;/h5-14,18H,3-4,15H2,1-2H3;1H |
InChI 键 |
CLYJMFQZHFBAGY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1[NH+](N=C(N1C2=CC=CC=C2)SC)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


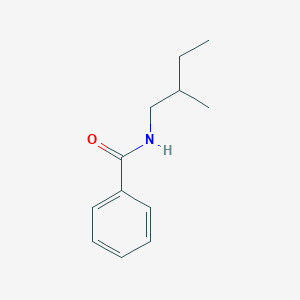
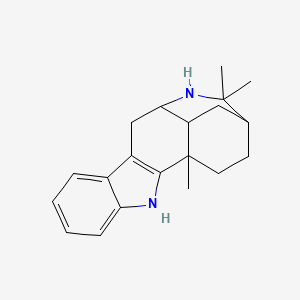
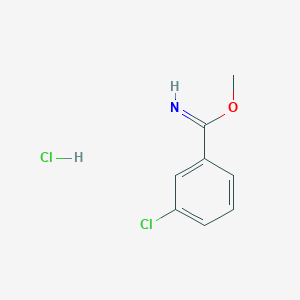
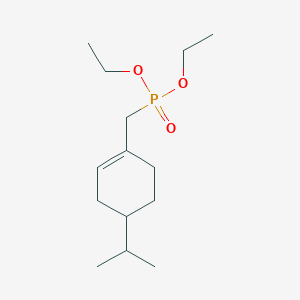
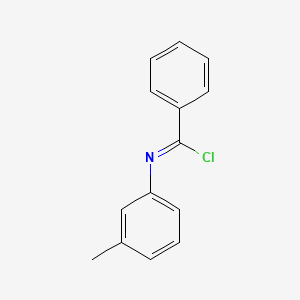
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
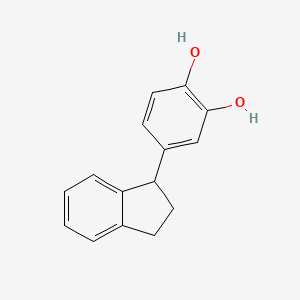
![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol](/img/structure/B14636149.png)
![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)
![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
